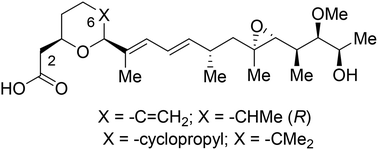Design and synthesis of herboxidiene derivatives that potently inhibit in vitro splicing†
Organic & Biomolecular Chemistry Pub Date: 2021-01-22 DOI: 10.1039/D0OB02532A
Abstract
Herboxidiene is a potent antitumor agent that targets the SF3B subunit of the spliceosome. Herboxidiene possesses a complex structural architecture with nine stereocenters and design of potent less complex structures would be of interest as a drug lead as well as a tool for studying SF3B1 function in splicing. We investigated a number of C-6 modified herboxidiene derivatives in an effort to eliminate this stereocenter and, also to understand the importance of this functionality. The syntheses of structural variants involved a Suzuki–Miyaura cross-coupling reaction as the key step. The functionalized tetrahydrofuran core has been constructed from commercially available optically active tri-O-acetyl-D-glucal. We investigated the effect of these derivatives on splicing chemistry. The C-6 alkene derivative showed very potent splicing inhibitory activity similar to herboxidiene. Furthermore, the C-6 gem-dimethyl derivative also exhibited very potent in vitro splicing inhibitory activity comparable to herboxidiene.

Recommended Literature
- [1] Beyond linear elasticity: jammed solids at finite shear strain and rate
- [2] Dielectric elastomer actuators with increased dielectric permittivity and low leakage current capable of suppressing electromechanical instability†
- [3] Memristive perovskite solar cells towards parallel solar energy harvesting and processing-in-memory computing†
- [4] Redox-controlled conductance of polyoxometalate molecular junctions†
- [5] Amphiphilic methyleneamino synthon through organic dye catalyzed-decarboxylative aminoalkylation†
- [6] Solvent-free and room temperature visible light-induced C–H activation: CdS as a highly efficient photo-induced reusable nano-catalyst for the C–H functionalization cyclization of t-amines and C–C double and triple bonds†
- [7] Conductive graphene-based E-textile for highly sensitive, breathable, and water-resistant multimodal gesture-distinguishable sensors†
- [8] Synthesis of nanoparticles, their biocompatibility, and toxicity behavior for biomedical applications
- [9] Ultra high permittivity and significantly enhanced electric field induced strain in PEDOT:PSS–RGO@PU intelligent shape-changing electro-active polymers
- [10] Pure bromide-based inorganic perovskite sky-blue light-emitting diodes through phase control by the NiOx anode interface†

Journal Name:Organic & Biomolecular Chemistry
Research Products
-
Tetraethylammonium perchlorate
CAS no.: 2567-83-1
-
CAS no.: 76-02-8
-
CAS no.: 443-84-5
-
CAS no.: 4316-56-7
-
5-fluoro-2-hydroxybenzoic acid
CAS no.: 345-16-4
-
CAS no.: 529-33-9
-
CAS no.: 102-65-8









